molecular formula C15H18N4O3S2 B5364772 N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide

N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide

Cat. No. B5364772
M. Wt: 366.5 g/mol
InChI Key: CNUJFQDLAIWCEM-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP belongs to the class of thiadiazole compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the mechanisms of Parkinson's disease. This compound is known to cause selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in humans and animals. This has allowed researchers to develop animal models of Parkinson's disease and study the disease progression and potential treatments.
This compound has also been studied for its potential anti-cancer properties. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in humans and animals. This compound has also been found to induce apoptosis in cancer cells, exhibit anti-inflammatory and antioxidant properties, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease. Additionally, this compound has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new therapies for these diseases.
However, there are also limitations to using this compound in lab experiments. This compound is a highly toxic compound and must be handled with care. Additionally, this compound-induced Parkinson's disease models may not fully recapitulate the complexity of the disease, and caution must be taken when extrapolating results to humans.

Future Directions

There are several future directions for research on N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide. One area of research is the development of new therapies for Parkinson's disease based on the mechanism of action of this compound. Additionally, further studies are needed to fully understand the anti-cancer, anti-inflammatory, and antioxidant properties of this compound and their potential applications in the treatment of these diseases. Finally, research is needed to develop safer and more effective methods of administering this compound in lab experiments.

Synthesis Methods

The synthesis of N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide involves the reaction of 2-amino-5-(2-methoxyethylthio)-1,3,4-thiadiazole with 3-(propionylamino)benzoic acid in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.

properties

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-3-12(20)16-11-6-4-5-10(9-11)13(21)17-14-18-19-15(24-14)23-8-7-22-2/h4-6,9H,3,7-8H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJFQDLAIWCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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